Lithium tetraphenylborate tris(1,2-dimethoxyethane)
Description
Systematic Nomenclature and Molecular Identification
Lithium tetraphenylborate tris(1,2-dimethoxyethane) is systematically identified through multiple chemical databases and nomenclature systems, establishing its precise molecular identity within the scientific literature. The compound possesses the Chemical Abstracts Service registry number 75965-35-4 and carries the molecular formula C₃₆H₅₀BLiO₆. The systematic International Union of Pure and Applied Chemistry name for this compound is lithium;1,2-dimethoxyethane;tetraphenylboranuide, which accurately describes the ionic nature of the complex and the coordination environment around the lithium center.
The molecular weight of lithium tetraphenylborate tris(1,2-dimethoxyethane) is precisely determined to be 596.54 grams per mole, reflecting the substantial molecular mass contributed by the four phenyl rings of the tetraphenylborate anion and the three coordinating 1,2-dimethoxyethane molecules. The compound is catalogued in PubChem under the identification number 23681136, providing researchers with standardized access to its chemical properties and structural information. The MDL number MFCD00013311 serves as an additional identifier in chemical databases, facilitating comprehensive literature searches and cross-referencing across multiple scientific platforms.
The Simplified Molecular Input Line Entry System representation of the compound is [Li+].B-(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COCCOC.COCCOC.COCCOC, which clearly delineates the tetrahedral tetraphenylborate anion, the lithium cation, and the three 1,2-dimethoxyethane ligands. The InChI Key ADYUZFWVPWDPFK-UHFFFAOYSA-N provides a unique computational identifier that enables precise database searches and ensures unambiguous chemical identification across different software platforms and chemical databases.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 75965-35-4 |
| Molecular Formula | C₃₆H₅₀BLiO₆ |
| Molecular Weight | 596.54 g/mol |
| PubChem Compound Identification | 23681136 |
| MDL Number | MFCD00013311 |
| InChI Key | ADYUZFWVPWDPFK-UHFFFAOYSA-N |
Historical Development of Organoborate Coordination Complexes
The historical development of organoborate coordination complexes traces its origins to the pioneering work of Georg Wittig and colleagues in 1949, who first prepared sodium tetraphenylborate and immediately recognized its potential significance in analytical and coordination chemistry. This groundbreaking synthesis established the foundation for an entire class of tetraphenylborate compounds that would become essential tools in inorganic and organometallic chemistry. Wittig's initial recognition of the compound's unique properties, particularly its ability to form stable salts with various cations, laid the groundwork for subsequent developments in organoborate chemistry.
The evolution of tetraphenylborate chemistry continued through extensive research into its coordination behavior and synthetic applications. Early investigations revealed that the tetraphenylborate anion could exhibit various coordination modes with metal centers, particularly through η⁶-coordination of individual phenyl rings to transition metals. These discoveries demonstrated that tetraphenylborate anions were not merely innocent counterions but could actively participate in coordination chemistry, leading to the formation of zwitterionic complexes with catalytic applications in hydroboration, hydrocarbonylation, and hydroformylation reactions.
The development of lithium tetraphenylborate complexes with coordinating solvents represented a significant advancement in understanding how alkali metal cations interact with large, weakly coordinating anions. Research demonstrated that lithium cations require stabilization through coordination with donor solvents, leading to the systematic investigation of various ether ligands including 1,2-dimethoxyethane. These studies revealed that the coordination environment around lithium significantly influences the overall properties of the resulting complexes, including their solubility, thermal stability, and electrochemical behavior.
The historical progression of organoborate chemistry has been marked by continuous efforts to reduce the coordinating ability of borate anions while maintaining their stability and synthetic utility. This led to the development of fluorinated analogs such as tetrakis(pentafluorophenyl)borate, which exhibits reduced coordination tendencies compared to tetraphenylborate while maintaining similar structural features. The synthesis and characterization of these fluorinated derivatives provided insights into how electronic modifications of the phenyl rings affect the overall coordination behavior of the borate anion.
Significance in Modern Coordination Chemistry Research
Lithium tetraphenylborate tris(1,2-dimethoxyethane) has emerged as a compound of significant importance in contemporary coordination chemistry research, particularly in the development of advanced electrolyte systems and solid-state ionic conductors. Recent investigations have demonstrated that tetraphenylborate-based systems can function as versatile solid electrolytes capable of facilitating the transportation of multiple types of metal cations, including lithium, sodium, potassium, magnesium, calcium, and zinc ions. This broad cation compatibility represents a major advancement in the design of universal electrolyte materials for diverse electrochemical applications.
The compound's significance extends to its role in understanding fundamental aspects of metal-ligand interactions in solution and solid-state environments. Research utilizing lithium tetraphenylborate complexes with glyme ligands has provided crucial insights into the formation of "solvate ionic liquids," where the metal cation and coordinating solvent molecules form stable complex cations that exhibit unique transport properties. These studies have revealed that the ratio of diffusion coefficients between the glyme ligands and lithium cations approaches unity in highly dissociated systems, indicating the formation of stable [Li(glyme)]⁺ complex cations.
Modern applications of lithium tetraphenylborate tris(1,2-dimethoxyethane) in catalytic systems have demonstrated its utility as a precursor for generating cationic transition metal complexes through salt metathesis reactions. The compound serves as an effective lithium source in reactions that require the abstraction of halide ligands from transition metal complexes, facilitating the formation of coordinatively unsaturated cationic species that exhibit enhanced catalytic activity. These applications have been particularly valuable in the development of polymerization catalysts and cross-coupling reaction systems.
The integration of tetraphenylborate systems into metal-organic framework structures represents another frontier in modern coordination chemistry research. Recent work has demonstrated the successful incorporation of carboxylic acid-functionalized lithium tetraphenylborate into anionic metal-organic frameworks, creating materials with exceptional ionic conductivity and lithium-ion transference numbers. These frameworks achieved ionic conductivities of 2.75 × 10⁻³ S cm⁻¹ at 25°C with lithium-ion transference numbers of 0.89, representing significant advances in solid-state electrolyte technology.
| Research Application | Key Findings | Significance |
|---|---|---|
| Solid-State Electrolytes | Ionic conductivity: 2.75 × 10⁻³ S cm⁻¹ | Universal cation transport capability |
| Solvate Ionic Liquids | Diffusion coefficient ratio ≈ 1.0 | Stable complex cation formation |
| Catalytic Precursors | Halide abstraction efficiency | Enhanced transition metal reactivity |
| Metal-Organic Frameworks | Transference number: 0.89 | Advanced electrochemical materials |
The continuing research into lithium tetraphenylborate tris(1,2-dimethoxyethane) reflects its position as a model compound for understanding complex coordination phenomena and developing next-generation materials for energy storage and catalytic applications. Its unique combination of structural stability, coordination versatility, and electrochemical properties ensures its continued relevance in advancing fundamental understanding and practical applications in coordination chemistry research.
Properties
IUPAC Name |
lithium;1,2-dimethoxyethane;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.3C4H10O2.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-5-3-4-6-2;/h1-20H;3*3-4H2,1-2H3;/q-1;;;;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYUZFWVPWDPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COCCOC.COCCOC.COCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50BLiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-35-4 | |
| Record name | Lithium tetraphenylborate tris(1,2-dimethoxyethane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Complexation Method
This is the most straightforward and commonly used method:
- Step 1: Lithium tetraphenylborate is synthesized or procured in pure form.
- Step 2: 1,2-dimethoxyethane is added in a stoichiometric ratio of 3:1 relative to lithium tetraphenylborate.
- Step 3: The mixture is stirred under inert atmosphere (e.g., nitrogen) to prevent moisture or oxygen interference.
- Step 4: The complex forms via coordination of the ether oxygen atoms to lithium.
- Step 5: The product is isolated by crystallization, filtration, and drying under controlled conditions.
This method yields the tris(1,2-dimethoxyethane) adduct as a white crystalline powder with high purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Lithium tetraphenylborate |
| Complexing Agent | 1,2-dimethoxyethane (3 equivalents per LiBPh$$_4$$) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | Ambient to mild heating (room temperature to ~40 °C) |
| Reaction Time | Several hours with stirring |
| Isolation Method | Crystallization, filtration, drying under inert atmosphere |
| Purity Levels Available | 99% to 99.999% (varies by supplier and process) |
| Physical State | White crystalline powder |
| Safety Considerations | Flammable solid, skin/eye irritant; avoid dust formation and inhalation |
Research Findings and Industrial Relevance
- Lithium tetraphenylborate tris(1,2-dimethoxyethane) is commercially available in various purities, indicating well-established synthetic and purification protocols.
- Its role as a ligand and stabilizer in catalytic systems underscores the importance of maintaining high purity and controlled complexation during preparation.
- The compound’s stability under catalytic preparation conditions (e.g., heating with clay and metal salts) suggests robustness of the complex formed with 1,2-dimethoxyethane.
Chemical Reactions Analysis
Types of Reactions
Lithium tetraphenylborate tris(1,2-dimethoxyethane) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraphenylborate anion acts as a nucleophile.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetraphenylborate tris(1,2-dimethoxyethane) include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent hydrolysis and oxidation .
Major Products
The major products formed from reactions involving lithium tetraphenylborate tris(1,2-dimethoxyethane) depend on the specific reagents and conditions used. For example, reactions with halides can produce corresponding lithium halides and substituted borates .
Scientific Research Applications
Catalysis
Role in Organic Synthesis
Lithium tetraphenylborate tris(1,2-dimethoxyethane) serves as an effective catalyst in numerous organic synthesis reactions. Its unique structure enhances reaction rates and selectivity due to the stabilization of transition states during chemical transformations.
Case Study: Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the tetraphenylborate anion acts as a nucleophile. For instance, reactions involving alkyl halides have demonstrated significant improvements in yield and reaction times when using this compound as a catalyst. A recent study highlighted that the use of LiB(C₆H₅)₄ led to a 50% increase in reaction speed compared to traditional catalysts.
Material Science
Synthesis of Advanced Materials
Lithium tetraphenylborate tris(1,2-dimethoxyethane) is utilized in the preparation of advanced materials, including polymers and nanomaterials. Its ability to coordinate with various ligands makes it suitable for creating complex structures that exhibit enhanced properties.
Case Study: Polymer Development
Research has shown that incorporating LiB(C₆H₅)₄ into polymer matrices can significantly improve mechanical strength and thermal stability. In one study, polymers synthesized with this compound exhibited a 30% increase in tensile strength compared to those without it .
Electrochemistry
Electrolyte Development
The compound is also employed in developing electrolytes for batteries and other electrochemical devices. Its solubility in organic solvents allows for the creation of highly conductive electrolyte solutions.
Case Study: Lithium-Ion Batteries
In lithium-ion battery systems, lithium tetraphenylborate tris(1,2-dimethoxyethane) has been shown to enhance ionic conductivity and overall battery performance. A comparative analysis indicated that batteries using this electrolyte achieved a 20% increase in discharge capacity compared to conventional electrolytes .
Mechanism of Action
The mechanism of action of lithium tetraphenylborate tris(1,2-dimethoxyethane) involves the coordination of the lithium ion with the tetraphenylborate anion and 1,2-dimethoxyethane molecules. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional properties of lithium tetraphenylborate tris(1,2-dimethoxyethane) with analogous compounds:
Key Research Findings
- Solubility: The DME adduct in lithium tetraphenylborate enhances solubility in non-aqueous media compared to uncomplexed salts like lithium tetrafluoroborate .
- Thermal Stability : Lithium bis(oxalato)borate exhibits superior thermal stability (>250°C) due to its oxalate ligand, making it preferable for high-temperature batteries. In contrast, lithium tetraphenylborate decomposes near 150°C, limiting its use in extreme conditions .
- Conductivity : Lithium tetrafluoroborate (σ ≈ 10 mS/cm in EC/DMC) outperforms lithium tetraphenylborate (σ ≈ 5 mS/cm) in standard electrolytes due to smaller anion size and higher mobility .
- Catalytic Activity : Fluorinated analogs like lithium tetrakis(pentafluorophenyl)borate show stronger Lewis acidity, enabling efficient activation of metallocenes in polymerization. The phenyl groups in lithium tetraphenylborate reduce Lewis acidity but improve compatibility with aromatic solvents .
Advantages and Limitations
- Lithium tetraphenylborate tris(1,2-dimethoxyethane) :
- Advantages: High solubility in ethers, effective in stabilizing lithium intermediates.
- Limitations: Lower thermal stability and conductivity compared to fluorinated or oxalate-based borates.
- Lithium tetrafluoroborate :
- Lithium bis(oxalato)borate: Advantages: Exceptional thermal stability. Limitations: Limited solubility in non-polar solvents.
Biological Activity
Lithium tetraphenylborate tris(1,2-dimethoxyethane) (LiBPh₄·3DME) is a lithium salt that has garnered attention in various fields, including organic synthesis and electrochemistry. This article explores its biological activity, properties, and potential applications based on available research findings.
- Molecular Formula : C₃₆H₅₀BLiO₆
- Molecular Weight : 596.54 g/mol
- CAS Number : 75965-35-4
- IUPAC Name : lithium(1+) tris(1,2-dimethoxyethane) tetraphenylboranuide
Biological Activity Overview
Lithium salts, including lithium tetraphenylborate, have been studied for their potential therapeutic effects, particularly in the treatment of bipolar disorder. While the specific biological activity of LiBPh₄·3DME is less documented than other lithium compounds, it is essential to examine its components and related studies.
Lithium ions are known to influence neurotransmitter release and neuronal excitability. They modulate several signaling pathways, including:
- Inhibition of inositol monophosphatase
- Modulation of glycogen synthase kinase-3 (GSK-3)
- Alteration of intracellular calcium levels
These mechanisms contribute to lithium's mood-stabilizing effects.
2. Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological implications of lithium salts:
- Neuroprotective Effects : Research indicates that lithium can exert neuroprotective effects by promoting cell survival and reducing apoptosis in neuronal cells. This effect may be relevant for compounds like LiBPh₄·3DME due to its lithium content .
- Antioxidant Activity : Lithium has been shown to exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .
- Electrochemical Properties : Studies have demonstrated that lithium borates can enhance the conductivity and stability of electrolytes in batteries. This property indirectly suggests potential applications in biocompatible materials where ionic conductivity is essential .
Data Table: Biological Activity Summary
Safety and Toxicity
While lithium compounds are widely used therapeutically, they can also pose risks if not managed correctly. Common side effects include:
- Gastrointestinal disturbances
- Tremors
- Weight gain
- Thyroid dysfunction
Toxicity can occur with elevated serum lithium levels, necessitating careful monitoring during treatment.
Q & A
Q. What are the optimal methods for synthesizing and purifying lithium tetraphenylborate tris(1,2-dimethoxyethane) to minimize decomposition?
Methodological Answer: Synthesis typically involves reacting lithium salts with sodium tetraphenylborate in anhydrous 1,2-dimethoxyethane (DME) under inert conditions (argon/nitrogen). Purification requires low-temperature recrystallization to avoid thermal degradation. Due to the compound’s sensitivity to moisture and oxygen, use Schlenk-line techniques or gloveboxes for isolation. Solvent choice is critical; DME acts as both solvent and coordinating ligand, stabilizing the lithium ion. Monitor purity via elemental analysis and NMR, ensuring residual solvents are minimized .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal structure and confirms DME coordination.
- NMR Spectroscopy: and NMR in deuterated solvents (e.g., DMSO-d) identify ligand environments and detect impurities.
- FT-IR: Verifies B–Ph bond vibrations (~1,400 cm) and DME’s ether linkages.
- Elemental Analysis: Quantifies C, H, and B content to validate stoichiometry.
Cross-reference results with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .
Q. How does 1,2-dimethoxyethane (DME) influence the stability and reactivity of lithium tetraphenylborate in solution?
Methodological Answer: DME’s chelating ability stabilizes the lithium cation via Lewis acid-base interactions, reducing ion pairing and enhancing solubility in non-polar solvents. This coordination lowers the activation energy for lithium ion mobility, making the compound useful in electrochemical studies. To test stability, conduct variable-temperature NMR to monitor dissociation kinetics or use conductivity measurements to assess ion mobility .
Q. What experimental conditions are critical for maintaining the compound’s stability during storage and handling?
Methodological Answer: Store under inert gas (argon) at –20°C in flame-sealed ampoules. Avoid exposure to light, moisture, and protic solvents. For handling, use rigorously dried glassware and anhydrous solvents. Regularly test stored samples via TGA/DSC to detect decomposition (e.g., DME ligand loss above 100°C) .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations improve understanding of this compound’s electronic structure and coordination geometry?
Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with a triple-zeta basis set to model the Li-DME coordination and tetraphenylborate anion. Use periodic boundary conditions for crystalline phases. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. For dynamic behavior, apply ab initio molecular dynamics (AIMD) to simulate solvation effects .
Q. What role does lithium tetraphenylborate tris(1,2-dimethoxyethane) play in lithium-ion battery electrolyte systems?
Methodological Answer: As a supporting electrolyte, it enhances ionic conductivity by reducing charge transfer resistance at electrode interfaces. Methodologically, use electrochemical impedance spectroscopy (EIS) to measure conductivity across temperatures. Pair with cyclic voltammetry to assess electrochemical stability windows (e.g., vs. Li/Li). Compare with other lithium salts (e.g., LiPF) to evaluate anion stability against oxidation .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Standardize solubility measurements using a gravimetric approach in rigorously dried solvents (e.g., THF, DME). Account for decomposition by quantifying byproducts (e.g., triphenylborane via GC-MS). Cross-validate with conductivity measurements to distinguish between true solubility and colloidal dispersion. Report data with detailed solvent purity and temperature controls .
Q. What mechanistic insights can be gained from studying ligand-exchange reactions involving DME in this complex?
Methodological Answer: Use -enriched DME and dynamic NMR to track ligand exchange rates. Compare with DFT-calculated transition states to identify rate-limiting steps. Probe solvent effects by substituting DME with diglyme or crown ethers, monitoring changes in conductivity or reactivity in alkylation reactions .
Q. How can degradation pathways be analyzed to improve the compound’s utility in high-temperature applications?
Methodological Answer: Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products (e.g., benzene from B–Ph bond cleavage). Use XPS to analyze solid residues for lithium carbonate or borate phases. Mitigate degradation by synthesizing fluorinated analogs (e.g., LiB(3,5-CH(CF))) for enhanced thermal stability .
Q. What advanced spectroscopic techniques are needed to probe ion-pairing dynamics in non-aqueous solutions?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
